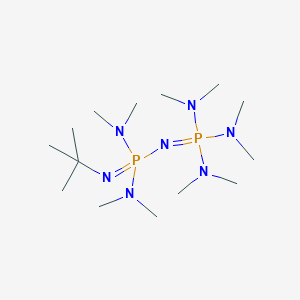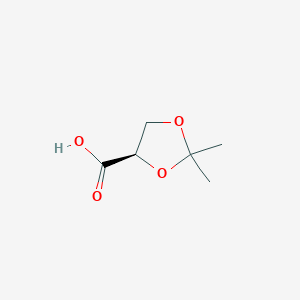
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" derivatives has been explored through the creation of new synthons, such as "(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one". This synthon facilitates the synthesis of α,γ-diketoacid derivatives, offering a convenient functionality for derivatization and straightforward hydrolysis (Banville et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as "(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane", has been detailed through X-ray and IR studies, highlighting the preferred conformation and interactions different from related compounds, which could provide insight into the structural aspects of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" (Irurre et al., 1992).
Chemical Reactions and Properties
The reactivity and potential applications of dioxolane derivatives in synthesizing powerful antiviral and anticancer drugs have been discussed, emphasizing the control over stereochemistry in synthesis processes (Janes et al., 1999). This research suggests the complex chemical behavior and utility of compounds structurally related to "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid".
Physical Properties Analysis
Analysis of the physical properties, such as crystal structure and intermolecular interactions, provides a comprehensive understanding of the compound's behavior in solid-state. For instance, studies on related dioxolane derivatives have shown specific conformational preferences and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Li et al., 2001).
Chemical Properties Analysis
Investigations into the chemical properties of dioxolane derivatives have also included studies on their reactivity towards specific reagents and conditions, illustrating the broad applicability of these compounds in synthetic chemistry. For example, the use of proteases to discriminate between cis and trans diastereomers of dioxolane derivatives highlights the specific chemical properties that can be exploited for synthesizing pharmaceutically relevant molecules (Janes et al., 1999).
Scientific Research Applications
- It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
- It’s a liquid at room temperature .
- It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
- It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
- It’s very soluble, with a solubility of 123.0 mg/ml .
- It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
- It’s a liquid at room temperature .
- It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
- It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
- It’s very soluble, with a solubility of 123.0 mg/ml .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, handling precautions, and disposal methods associated with the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233609 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
CAS RN |
114746-70-2 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
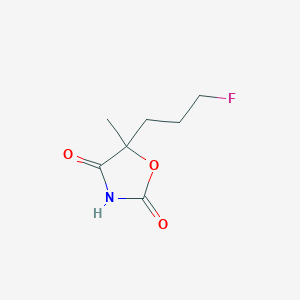

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
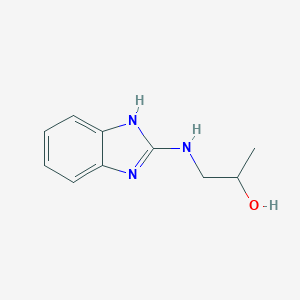
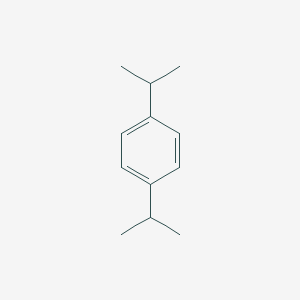
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
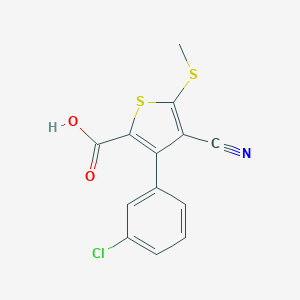
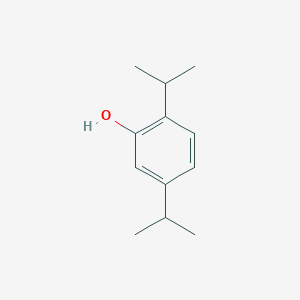
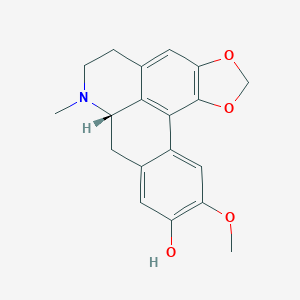
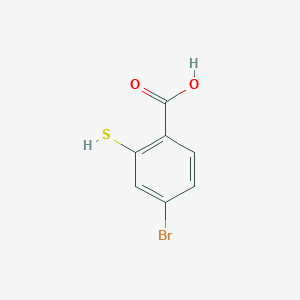
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)

